4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Antifibrinolytic Plasminogen Activation Hemostasis

This rigid bicyclo[2.2.2]octane amino acid fixes the amine-carboxyl distance at 0.7nm, delivering ~100× greater antifibrinolytic potency than ε-aminocaproic acid (EACA) and superior activity over tranexamic acid. Choose AMBOCA as the gold-standard positive control for plasminogen inhibition assays, an immobilized ligand for plasminogen/plasmin affinity chromatography, or a structurally defined scaffold for foldamers and peptidomimetics requiring precise three-dimensional geometry. Its conformational pre-organization ensures reproducible binding and predictable secondary structures, making it essential for assay standardization, target purification, and de novo design.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 24306-54-5
Cat. No. B1199237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS24306-54-5
Synonyms4-(aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
4-(aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid hydrochloride
AMBOCA
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)CN)C(=O)O
InChIInChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13)
InChIKeyPKWPJBDFDHJNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 24306-54-5): A Rigid Bicyclic Amino Acid for Conformationally Constrained Chemistry


4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 24306-54-5), also known as AMBOCA, is a conformationally constrained bicyclic amino acid derivative featuring a bicyclo[2.2.2]octane scaffold with an aminomethyl substituent at the bridgehead 4-position and a carboxylic acid group at the 1-position . This rigid, bridged framework enforces a fixed spatial orientation between the amino and carboxyl functionalities, making it a valuable molecular scaffold for antifibrinolytic drug development, affinity chromatography ligand design, and as a building block for foldamers and peptidomimetics requiring precisely defined three-dimensional geometry [1].

Why 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid Cannot Be Substituted by Simpler ω-Amino Acids in Critical Applications


The bicyclo[2.2.2]octane scaffold imposes a rigid, three-dimensional framework that fundamentally alters the spatial relationship between the amino and carboxyl groups compared to flexible linear ω-amino acids such as ε-aminocaproic acid (EACA) or even the semi-rigid cyclohexane derivative tranexamic acid (AMCA) [1]. This conformational pre-organization directly influences binding affinity to biological targets, as demonstrated by the substantial differences in antifibrinolytic potency among these compounds. The rigid bridgehead substitution pattern also confers distinct physicochemical properties, including altered solubility and metabolic stability, which preclude simple interchangeability in research and industrial contexts [2]. The following evidence quantifies these differences.

Quantitative Differentiation Evidence for 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid


Antifibrinolytic Potency Ranking: AMBOCA Demonstrates Superior Inhibitory Activity Compared to Clinically Established Antifibrinolytics

In a direct head-to-head comparison using a standardized clot lysis method, the inhibitory potency of AMBOCA (4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid) was ranked against three clinically established antifibrinolytic agents: tranexamic acid (AMCA), p-aminomethylbenzoic acid (PAMBA), and ε-aminocaproic acid (EACA). The study employed three distinct plasminogen activators (streptokinase, urokinase, and tissue activator) to assess inhibition of fibrinolysis [1].

Antifibrinolytic Plasminogen Activation Hemostasis Clot Lysis Assay

Relative Antifibrinolytic Activity: AMBOCA Exhibits Approximately 100-Fold Higher Activity than ε-Aminocaproic Acid (EACA)

In a structure-activity relationship study of bridged bicyclic and polycyclic amino acids as fibrinolytic inhibitors, AMBOCA (4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid) demonstrated dramatically enhanced activity relative to the classical linear antifibrinolytic standard ε-aminocaproic acid (EACA) [1].

Antifibrinolytic SAR Bridged Bicyclic Amino Acid Plasmin Inhibition

Molecular Recognition and Affinity Chromatography: Defined Inter-Group Distance Enables Selective Plasminogen/Plasmin Capture

A patent describing an in vitro method for specifically removing or isolating plasminogen or plasmin from complex mixtures identifies the optimal spatial separation between amino and carboxyl groups for effective molecular recognition. The method specifies that the amino group and carboxylic acid group of the ligand must be separated by 0.6 to 0.8 nm, preferably 0.7 nm [1].

Affinity Chromatography Plasminogen Isolation Ligand Design Molecular Recognition

Validated Research and Industrial Application Scenarios for 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid


High-Potency Positive Control in Antifibrinolytic Drug Discovery and Hemostasis Research

As the most potent antifibrinolytic agent among the lysine-analog class, with approximately 100-fold higher activity than ε-aminocaproic acid (EACA) and superior potency relative to tranexamic acid (AMCA) [1][2], AMBOCA serves as an optimal positive control for validating assay sensitivity in fibrinolytic inhibition studies. Its use enables detection of weaker inhibitors that might otherwise go unnoticed when using lower-potency controls. Researchers developing novel antifibrinolytic therapeutics or investigating plasminogen activation mechanisms should prioritize AMBOCA for assay standardization and benchmarking.

Affinity Ligand for Plasminogen/Plasmin Isolation and Depletion Chromatography

AMBOCA's rigid bicyclo[2.2.2]octane scaffold enforces a fixed 0.7 nm separation between its amino and carboxyl groups, meeting the precise geometric requirement for selective plasminogen/plasmin binding [1]. This pre-organization makes AMBOCA an ideal immobilized ligand for affinity chromatography resins designed to specifically remove or isolate plasminogen/plasmin from complex biological fluids containing fibrinogen. This application is particularly relevant for preparing plasminogen-depleted plasma for coagulation studies or for purifying plasminogen for biochemical characterization.

Conformationally Constrained Building Block for Foldamer and Peptidomimetic Synthesis

The rigid bicyclo[2.2.2]octane framework of AMBOCA provides a structurally defined scaffold for the synthesis of foldamers and peptidomimetics requiring precise three-dimensional orientation of functional groups [1]. The bridgehead aminomethyl substitution pattern offers a unique spatial arrangement distinct from other bicyclo[2.2.2]octane amino acid derivatives such as ABOC (2-aminobicyclo[2.2.2]octane-2-carboxylic acid). This distinct geometry enables the rational design of oligomers with predictable secondary structures, making AMBOCA a valuable procurement choice for chemical biologists and medicinal chemists engaged in de novo foldamer design.

Quote Request

Request a Quote for 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.